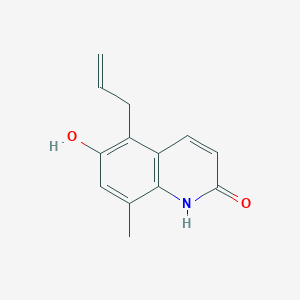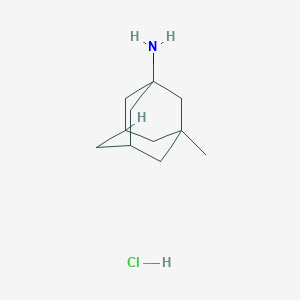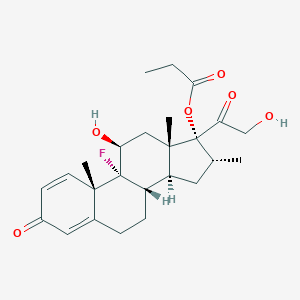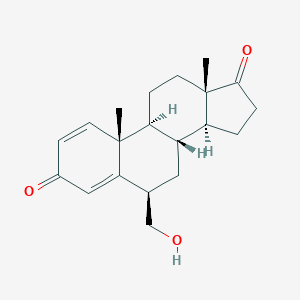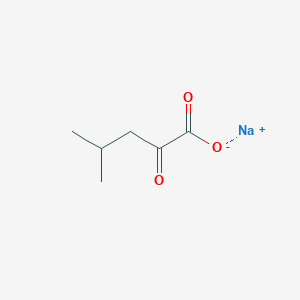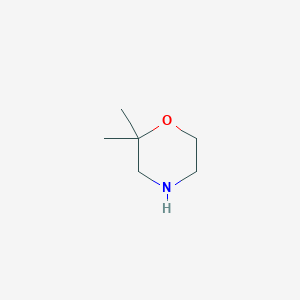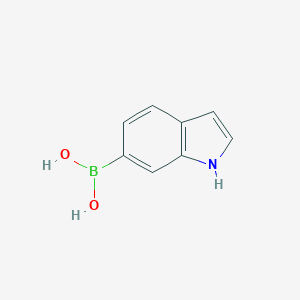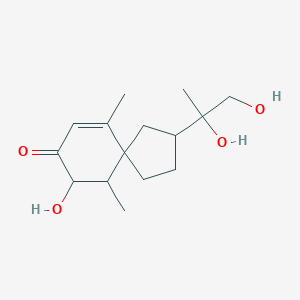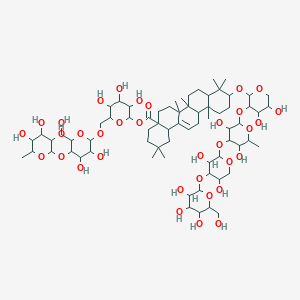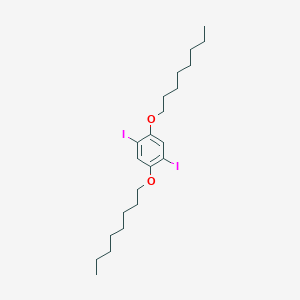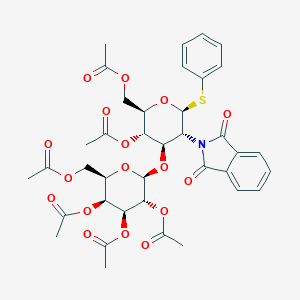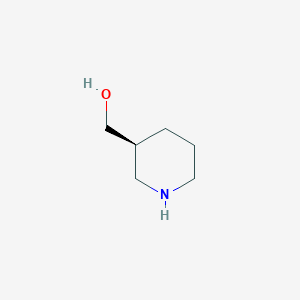
(S)-Piperidin-3-ylmethanol
Vue d'ensemble
Description
The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, etc.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, optical activity, and reactivity. These properties can often be predicted or calculated using computational chemistry methods.Applications De Recherche Scientifique
Synthesis and Chemical Applications
Orthogonally Protected Piperidin Derivatives : (S)-Piperidin-3-ylmethanol is used in the synthesis of orthogonally protected piperidin derivatives, crucial in medicinal chemistry and drug discovery. A straightforward two-step procedure from commercially available compounds leads to high overall yields of these derivatives (Košak, Brus, & Gobec, 2014).
Synthesis of 3-(Pyrrolidin-1-yl)piperidine : A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound of major importance in medicinal chemistry, involves (S)-Piperidin-3-ylmethanol. This method provides a simpler alternative to the existing complex multi-stage synthesis processes (Smaliy et al., 2011).
Catalytic Asymmetric Formal Cycloaddition : This compound is involved in a catalytic asymmetric formal cycloaddition to construct a chiral six-membered piperidine framework. It represents an innovative approach in the field of organic synthesis, particularly in the creation of isatin-derived 3-indolylmethanols (Shi et al., 2014).
Biological and Pharmaceutical Research
Cytotoxicity and Enzyme Inhibition : A series of Mannich bases with the piperidine moiety, derived from (S)-Piperidin-3-ylmethanol, have been evaluated for cytotoxicity and carbonic anhydrase inhibitory activities. Notably, a nitro substituent bearing derivative showed effective cytotoxicity in specific cancer cell lines (Unluer et al., 2016).
Antibacterial Activity : Research demonstrates that certain chemical compounds involving piperidine structures can selectively kill bacterial persisters, which are known to tolerate antibiotic treatment. This highlights the potential of piperidine derivatives in addressing antibiotic resistance (Kim et al., 2011).
Material Science and Chemistry
Corrosion Inhibition Properties : Piperidine derivatives have been studied for their corrosion inhibition properties. Research shows that these compounds are effective in inhibiting the corrosion of iron, which is crucial for extending the lifespan of metal structures and components (Kaya et al., 2016).
Photoinitiation in Polymerization : Piperidines, including derivatives of (S)-Piperidin-3-ylmethanol, have been investigated for their role in the photoinduced polymerization of certain materials. They act as co-initiators in the polymerization process, which is important in the development of new materials and coatings (Jakubiak et al., 2003).
Safety And Hazards
This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Orientations Futures
This involves identifying areas where further research could lead to new insights or applications for the compound. This could include new synthetic methods, new reactions, or new biological activities.
For a specific compound like “(S)-Piperidin-3-ylmethanol”, you would need to search the scientific literature for papers that report these types of information. Databases like PubMed for biological information, SciFinder or Reaxys for chemical information, and Google Scholar for general searches could be useful. Please note that not all compounds will have information available in all these categories. The amount and type of information available will depend on how much research has been done on the specific compound.
Propriétés
IUPAC Name |
[(3S)-piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-5-6-2-1-3-7-4-6/h6-8H,1-5H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNPWIPIOOMCPT-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Piperidin-3-ylmethanol | |
CAS RN |
144539-77-5 | |
| Record name | (3S)-piperidin-3-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



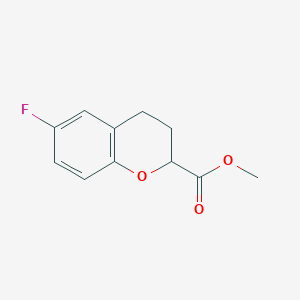
![1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B132079.png)
